1-(2-Hydroxy-2-methylpropyl)-3-methyl-1H-imidazol-3-ium methanesulfonate
Description
1-(2-Hydroxy-2-methylpropyl)-3-methyl-1H-imidazol-3-ium methanesulfonate is an imidazolium-based ionic liquid (IL) featuring a hydroxyl-bearing alkyl chain and a methanesulfonate counterion. The compound’s structure combines a 3-methylimidazolium core with a branched 2-hydroxy-2-methylpropyl substituent at the N1 position, paired with a methanesulfonate (CH₃SO₃⁻) anion.
Properties
Molecular Formula |
C9H18N2O4S |
|---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
methanesulfonate;2-methyl-1-(3-methylimidazol-3-ium-1-yl)propan-2-ol |
InChI |
InChI=1S/C8H15N2O.CH4O3S/c1-8(2,11)6-10-5-4-9(3)7-10;1-5(2,3)4/h4-5,7,11H,6H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
YUFMWBPAPIWJNH-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(CN1C=C[N+](=C1)C)O.CS(=O)(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key structural differentiators are its hydroxylated alkyl chain and methanesulfonate counterion. Below is a comparative analysis with structurally related imidazolium salts (Table 1):
Table 1: Structural Comparison of Selected Imidazolium Salts
Key Observations :
- Hydroxyl vs. Alkyl Chains : The hydroxyl group in the target compound increases hydrophilicity and hydrogen-bonding capacity compared to linear alkyl chains (e.g., C4MImMeS, C10MImMeS). This may enhance solubility in polar solvents or biological matrices .
- Counterion Effects : Methanesulfonate offers moderate hydrophilicity and thermal stability, contrasting with halides (e.g., Br⁻ in C16MImBr) or fluorinated anions (e.g., PF₆⁻ in HOC3MImPF6). Methanesulfonate’s lower toxicity compared to halides makes it favorable for pharmaceutical applications .
Table 2: Physicochemical Properties
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